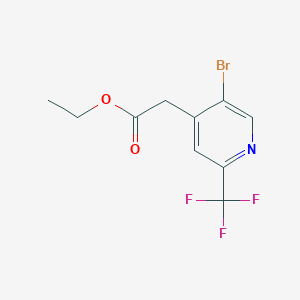
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with an ethyl acetate group attached to the 4-position. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(trifluoromethyl)pyridine to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyridine with ethyl acetate under acidic or basic conditions to yield the final product.
Bromination: The bromination of 2-(trifluoromethyl)pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated intermediate is then reacted with ethyl acetate in the presence of a strong acid like sulfuric acid or a base such as sodium ethoxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can be compared with other pyridine derivatives that have similar functional groups. Some similar compounds include:
Ethyl 2-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(5-bromo-2-(methyl)pyridin-4-yl)acetate: Similar structure but with a methyl group instead of trifluoromethyl.
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)acetate: Similar structure but with the functional groups at different positions on the pyridine ring.
The uniqueness of this compound lies in the specific combination of the bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
ethyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)4-6-3-8(10(12,13)14)15-5-7(6)11/h3,5H,2,4H2,1H3 |
InChI Key |
WRQAIDOHYZGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
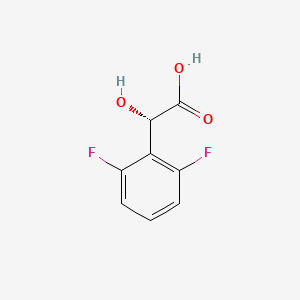
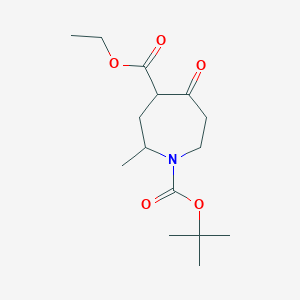
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
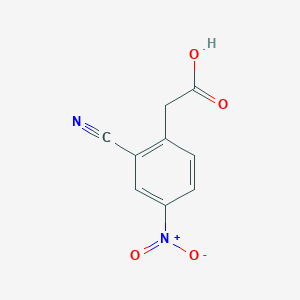
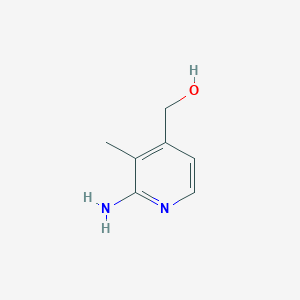
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
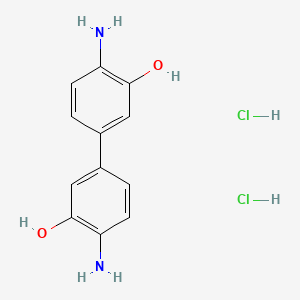
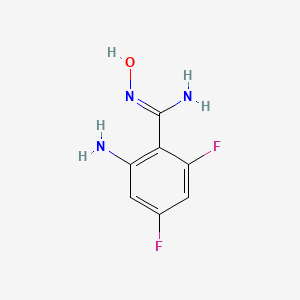
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
